Sodium 2-(oxolan-2-YL)ethane-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(oxolan-2-yl)ethane-1-sulfinate is a chemical compound with the molecular formula C₆H₁₁NaO₃S and a molecular weight of 186.20 g/mol . This compound is a sulfinate salt, which is known for its versatility in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 2-(oxolan-2-yl)ethane-1-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt .
Industrial Production Methods
Industrial production of sodium sulfinates often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and filtration to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-(oxolan-2-yl)ethane-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form various organosulfur compounds.
Common Reagents and Conditions
Common reagents used in reactions with sodium sulfinates include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the sulfinate .
Major Products Formed
Major products formed from reactions involving this compound include sulfonates, thiols, and various organosulfur compounds such as sulfonamides and sulfones .
Wissenschaftliche Forschungsanwendungen
Sodium 2-(oxolan-2-yl)ethane-1-sulfinate has a wide range of applications in scientific research:
Biology: It is used in the study of sulfur-containing biomolecules and their interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of sodium 2-(oxolan-2-yl)ethane-1-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form various bonds, including S–S, N–S, and C–S bonds, depending on the reaction conditions. The molecular targets and pathways involved in its reactions are primarily related to its sulfur-containing functional group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to sodium 2-(oxolan-2-yl)ethane-1-sulfinate include other sodium sulfinates such as sodium methanesulfinate and sodium benzenesulfinate .
Uniqueness
What sets this compound apart from other sodium sulfinates is its unique oxolane ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organosulfur compounds .
Eigenschaften
Molekularformel |
C6H11NaO3S |
---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
sodium;2-(oxolan-2-yl)ethanesulfinate |
InChI |
InChI=1S/C6H12O3S.Na/c7-10(8)5-3-6-2-1-4-9-6;/h6H,1-5H2,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
QNVKYMKAPLEUJP-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC(OC1)CCS(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.